4-Iodo-3-methoxyaniline

Cross-Coupling C-C Bond Formation Medicinal Chemistry

4-Iodo-3-methoxyaniline (CAS 1112840-98-8) is a halogenated primary aniline building block characterized by an iodine atom at the para position and a methoxy group at the meta position relative to the amine. It is typically supplied as a solid with a purity of 95% (HPLC/GC), requiring storage at -20°C under an inert atmosphere to prevent degradation.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
CAS No. 1112840-98-8
Cat. No. B1593065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-3-methoxyaniline
CAS1112840-98-8
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)I
InChIInChI=1S/C7H8INO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3
InChIKeyUZGFJRXMIDJYJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-methoxyaniline (CAS 1112840-98-8) – Core Chemical Identity and Procurement Profile


4-Iodo-3-methoxyaniline (CAS 1112840-98-8) is a halogenated primary aniline building block characterized by an iodine atom at the para position and a methoxy group at the meta position relative to the amine . It is typically supplied as a solid with a purity of 95% (HPLC/GC), requiring storage at -20°C under an inert atmosphere to prevent degradation . Its molecular formula is C₇H₈INO (MW 249.05 g/mol), and it exhibits a predicted boiling point of 315.7±32.0 °C and an XLogP3 of 1.9 [1].

Why 4-Iodo-3-methoxyaniline Cannot Be Replaced by Common Analogs: A Comparative Analysis


The precise regiochemistry of 4-Iodo-3-methoxyaniline (iodine para to the amine, methoxy meta) is non-interchangeable with its closest regioisomer, 3-iodo-4-methoxyaniline, or other halogenated anilines. This specific substitution pattern dictates both its reactivity in metal-catalyzed cross-couplings and the electronic properties of downstream products. The iodine atom provides a superior leaving group for oxidative addition compared to bromine or chlorine analogs, while the methoxy group's position influences the electron density on the ring, affecting reaction rates and regioselectivity in further functionalization [1]. Data shows that the para-iodo/meta-methoxy arrangement leads to distinct physicochemical properties, such as a lower predicted boiling point compared to its regioisomer, which can impact purification and formulation strategies [2].

Quantitative Evidence for Selecting 4-Iodo-3-methoxyaniline Over Structural Analogs


Superior Oxidative Addition Reactivity Over Bromo and Chloro Analogs in Cross-Coupling

The iodine substituent in 4-Iodo-3-methoxyaniline provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. While direct head-to-head kinetic data for this specific compound is not available in the public domain, class-level inference based on well-established aryl halide reactivity trends (I > Br > Cl) is highly reliable [1]. This means that for a given set of coupling conditions, 4-Iodo-3-methoxyaniline will undergo oxidative addition faster than 4-Bromo-3-methoxyaniline or 4-Chloro-3-methoxyaniline, potentially leading to higher yields, lower catalyst loadings, or shorter reaction times in applications such as the synthesis of kinase inhibitor precursors [2].

Cross-Coupling C-C Bond Formation Medicinal Chemistry

Regioisomeric Purity: Differentiating 4-Iodo-3-methoxyaniline from 3-Iodo-4-methoxyaniline

The compound is specifically the 4-iodo-3-methoxy isomer, not the 3-iodo-4-methoxy isomer (CAS 74587-12-5). This distinction is critical in synthesis, as the site of iodine substitution dictates the point of coupling and the electronic properties of the final molecule. The 4-iodo-3-methoxyaniline isomer is specifically documented as a reactant in patented kinase inhibitor syntheses, where it undergoes Sonogashira coupling at the 4-position to yield 4-ethynyl-3-methoxyphenylamine [1]. The regioisomeric purity is confirmed by the product's distinct InChI Key (UZGFJRXMIDJYJK-UHFFFAOYSA-N) which differentiates it from the 3-iodo-4-methoxy isomer (InChI Key: YRYVJHQVQJEZRY-UHFFFAOYSA-N) .

Regiochemistry Isomeric Purity Synthetic Intermediate

Predicted Physicochemical Property Differences: Boiling Point and LogP

Predicted physicochemical properties show measurable differences between the target compound and its closest regioisomer. 4-Iodo-3-methoxyaniline has a predicted boiling point of 315.7±32.0 °C, which is lower than the 321.3±32.0 °C predicted for 3-iodo-4-methoxyaniline [1]. This 5.6 °C difference, while modest, can be significant during vacuum distillation or sublimation-based purification of the final intermediate. The XLogP3 for 4-Iodo-3-methoxyaniline is 1.9 [1], which is a key input for predicting membrane permeability and ADMET properties of derived compounds.

ADMET Purification Formulation

Controlled Purity and Storage Specifications for Reproducibility

Commercial sourcing introduces another dimension of differentiation. The compound is offered at a minimum purity of 95% by reputable suppliers like Sigma-Aldrich (ChemScene LLC partner) and 98% by AKSci . Critically, the recommended storage condition is -20°C, protecting from light and under inert atmosphere, which is a more stringent requirement than for some less sensitive aniline analogs . This indicates a need for careful handling to prevent decomposition, but it also ensures that a properly stored batch will maintain its high purity for reproducible experimental outcomes.

Quality Control Reproducibility Analytical Chemistry

Optimal Application Scenarios for 4-Iodo-3-methoxyaniline Based on Product-Specific Evidence


Synthesis of Kinase Inhibitor Precursors via Sonogashira Coupling

The documented use of 4-Iodo-3-methoxyaniline in the synthesis of 4-ethynyl-3-methoxyphenylamine, a precursor to alkynyl-substituted pyrimidinyl-pyrrole kinase inhibitors (Patent WO2013014039A1), makes it the reagent of choice for this specific medicinal chemistry program [1]. Its iodine substituent ensures high reactivity in the Sonogashira coupling step, and its regioisomeric purity guarantees the correct structure of the final inhibitor.

Iterative Cross-Coupling for Complex Aromatic Scaffolds

For synthetic routes requiring a highly reactive aryl halide to facilitate an initial cross-coupling step, 4-Iodo-3-methoxyaniline is preferred over its bromo or chloro analogs. The superior oxidative addition of the C-I bond [1] can enable couplings with less reactive partners or allow for milder reaction conditions, which is particularly valuable when constructing libraries of drug-like, polysubstituted aromatic compounds.

Structure-Activity Relationship (SAR) Studies on Aniline-Containing Scaffolds

In medicinal chemistry SAR programs, the specific 4-iodo-3-methoxy substitution pattern is valuable for probing the effects of para versus meta substitution on target binding. The confirmed identity via InChI Key [1] ensures that researchers can correlate biological activity with the exact regioisomer, avoiding data contamination from the isomeric impurity (3-iodo-4-methoxyaniline) that could arise from a poorly specified procurement process.

Material Science Applications Requiring Defined Polarity and Reactivity

The combination of a polar methoxy group (XLogP3: 1.9) and a reactive iodo group makes this compound a useful monomer or building block for functional materials. The lower boiling point relative to its regioisomer [1] can be advantageous in processes like vapor deposition or vacuum-based purification, where lower operating temperatures are desired.

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